Ceftazidime anhydrous, (E)-

Crystalline polymorphism Solid-state stability Parenteral formulation

Ceftazidime anhydrous (E)-isomer is the thermally stable crystalline form critical for parenteral formulation where manufacturing heat stress or challenging cold-chain logistics demand robust β-lactam integrity. Unlike the pentahydrate (13–15% lattice water), this anhydrous modification resists hydrolysis, ensuring assay reliability. With a mode MIC of 1 mg/L against P. aeruginosa—~8-fold more potent than cefotaxime—it defines the susceptible breakpoint for this nosocomial pathogen. It serves as a high-purity reference standard for antimicrobial susceptibility testing and as a selective agent in chromogenic media. Procure the anhydrous form to eliminate formulation risk and guarantee reproducible anti-pseudomonal activity.

Molecular Formula C22H22N6O7S2
Molecular Weight 546.6 g/mol
CAS No. 78439-06-2
Cat. No. B026415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftazidime anhydrous, (E)-
CAS78439-06-2
SynonymsCeftazidime
Ceftazidime Anhydrous
Ceftazidime Pentahydrate
Fortaz
Fortum
GR 20263
GR-20263
GR20263
LY 139381
LY-139381
LY139381
Pyridinium, 1-((7-(((2-amino-4-thiazolyl)((1-carboxy-1-methylethoxy)imino)acetyl)amino)-2-carboxy-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-en-3-yl)methyl)-, inner salt, pentahydrate, (6R-(6alpha,7beta(Z)))-
Tazidime
Molecular FormulaC22H22N6O7S2
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O
InChIInChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/b26-13+/t14-,18-/m1/s1
InChIKeyORFOPKXBNMVMKC-KZBLUZIOSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.73e-03 g/L

Ceftazidime Anhydrous (CAS 78439-06-2): Crystalline Form Selection and Anti-Pseudomonal Potency for Research and Formulation


Ceftazidime anhydrous (CAS 78439-06-2) is the dehydrated crystalline form of ceftazidime, a semi-synthetic third-generation cephalosporin antibiotic [1]. The anhydrous modification is distinguished from the commonly available ceftazidime pentahydrate by its enhanced thermal stability and suitability for parenteral formulation development [2]. As an anti-pseudomonal cephalosporin, ceftazidime demonstrates pronounced efficacy against Gram-negative pathogens including Pseudomonas aeruginosa, which represents a clinically critical target due to its intrinsic resistance mechanisms and association with nosocomial infections [3]. The compound functions as a bactericidal agent through inhibition of penicillin-binding protein 3 (PBP3), disrupting bacterial cell wall synthesis [4].

Why Ceftazidime Anhydrous Cannot Be Interchanged with Other Third-Generation Cephalosporins: The Crystalline Form and Spectrum Gap


Interchanging ceftazidime with other third-generation cephalosporins such as cefotaxime, cefepime, or moxalactam is scientifically unsupported due to two critical differentiation axes. First, at the crystalline form level, ceftazidime pentahydrate contains bound water in the crystal lattice that predisposes the molecule to hydrolysis of the β-lactam ring upon heat stress or prolonged storage; the anhydrous crystalline modification addresses this stability limitation directly [1]. Second, at the antimicrobial spectrum level, ceftazidime displays an approximately eightfold potency advantage over cefotaxime and moxalactam against Pseudomonas aeruginosa, while being less active against certain Gram-positive organisms [2]. This spectrum asymmetry creates a defined therapeutic niche where substitution would result in either suboptimal anti-pseudomonal coverage or unnecessary Gram-positive activity. Procurement decisions predicated solely on cephalosporin class membership without accounting for crystalline form stability or species-specific MIC distributions will introduce both formulation risk and antimicrobial selection error [3].

Quantitative Differentiation Evidence: Ceftazidime Anhydrous vs. Comparator Cephalosporins and Crystalline Forms


Ceftazidime Anhydrous vs. Ceftazidime Pentahydrate: Thermal Stability Advantage for Parenteral Formulation

The anhydrous crystalline modification of ceftazidime demonstrates increased stability to heat compared to the pentahydrate form. The pentahydrate contains water bound in the crystal lattice that can react slowly with the β-lactam ring when exposed to heat stress or prolonged room-temperature storage, leading to hydrolytic decomposition [1]. The anhydrous form, prepared by dehydrating the pentahydrate to constant weight, eliminates this intrinsic instability mechanism and is particularly well suited for parenteral formulation development where thermal stability during manufacturing and storage is critical [2].

Crystalline polymorphism Solid-state stability Parenteral formulation Pharmaceutical development

Ceftazidime vs. Cefotaxime and Moxalactam: Eightfold Superior Anti-Pseudomonal Potency

Ceftazidime exhibits approximately eightfold greater in vitro activity against Pseudomonas aeruginosa compared to cefotaxime and moxalactam [1]. Mode MIC values for ceftazidime against P. aeruginosa were 1 mg/L, whereas cefotaxime demonstrated mode MIC of 16 mg/L and moxalactam mode MIC of 8 mg/L in a comparative study of 92 P. aeruginosa isolates not elaborating plasmid-mediated β-lactamases [2]. This quantitative potency difference is clinically and microbiologically meaningful, as it positions ceftazidime within the susceptible breakpoint range (≤8 mg/L) while comparator agents approach or exceed resistance thresholds for a substantial proportion of isolates.

Antimicrobial susceptibility testing Pseudomonas aeruginosa MIC comparison Gram-negative coverage

Ceftazidime vs. Cefepime and Piperacillin-Tazobactam: MIC50/MIC90 Distribution in Pseudomonas aeruginosa

In a surveillance study comparing anti-pseudomonal β-lactams, ceftazidime demonstrated MIC50/MIC90 values of 2/32 mg/L against Pseudomonas aeruginosa isolates [1]. By comparison, cefepime exhibited MIC50/MIC90 of 4/16 mg/L, meropenem showed 0.5/8 mg/L, and piperacillin-tazobactam displayed 8/>64 mg/L [2]. While meropenem (a carbapenem) demonstrated the lowest MIC50, ceftazidime maintained an MIC50 of 2 mg/L, which is well within the susceptible breakpoint and represents a potency advantage over piperacillin-tazobactam (MIC50 = 8 mg/L). The MIC90 value of 32 mg/L for ceftazidime reflects the presence of resistant subpopulations and underscores the importance of susceptibility testing prior to therapeutic use.

MIC50 MIC90 Anti-pseudomonal β-lactams Comparative susceptibility

Ceftazidime Stability to Pseudomonas-Derived Id β-Lactamase: Complete Stability vs. Comparator Hydrolysis

Ceftazidime demonstrates complete stability to the Sabath and Abrahams β-lactamase (Id enzyme), which is constitutively present in all Pseudomonas aeruginosa strains [1]. Bioassay and spectrophotometric assay confirmed no detectable hydrolysis of ceftazidime by this chromosomally-encoded enzyme [2]. In contrast, cefoperazone and ceftriaxone (cefatriaxon) exhibited slow but detectable hydrolysis under the same assay conditions. Additionally, TEM and PSE β-lactamases significantly hydrolyzed cefoperazone, while PSE enzymes also destroyed cefsulodin. PSE-3 enzyme showed only minimal activity against ceftazidime, and strains producing this enzyme remained fully susceptible to ceftazidime [3].

β-Lactamase stability Pseudomonal enzymes Resistance mechanisms Hydrolysis kinetics

Ceftazidime MIC Distributions Against Enterobacteriaceae: Comparative Activity Profile

In a multi-laboratory United States study encompassing 12,986 recent clinical isolates tested by reference dilution methods across six medical centers, ceftazidime demonstrated superior activity compared to cefamandole and comparable spectrum to gentamicin against Enterobacteriaceae [1]. Of 8,038 enteric bacilli tested, over 98% had ceftazidime MICs ≤8 mg/L with a modal MIC of ≤0.12 mg/L. Ceftazidime was slightly less active than cefotaxime or moxalactam against enterobacteria, with MICs mostly 0.12-0.25 mg/L, representing a modest differential that is offset by the pronounced anti-pseudomonal advantage [2]. Only Citrobacter freundii and Enterobacter aerogenes exhibited ceftazidime MIC90 values in the resistant range (≥32 mg/L) [3].

Enterobacteriaceae MIC distributions Broad-spectrum coverage Gram-negative susceptibility

Validated Application Scenarios for Ceftazidime Anhydrous Based on Quantitative Differentiation Evidence


Parenteral Pharmaceutical Development Requiring Enhanced Thermal Stability

Ceftazidime anhydrous is the crystalline form of choice for parenteral formulation development where thermal stability during manufacturing and storage is a critical quality attribute. The anhydrous modification eliminates the lattice-bound water present in ceftazidime pentahydrate (which constitutes 13.0-15.0% weight as measured by USP loss on drying), thereby reducing the intrinsic susceptibility to β-lactam ring hydrolysis upon heat exposure . This stability advantage is particularly relevant for formulations intended for regions with challenging cold-chain logistics or for processes involving thermal stress during lyophilization or terminal sterilization [1].

Anti-Pseudomonal Reference Standard for Susceptibility Testing and Research

Ceftazidime anhydrous serves as a critical reference standard for antimicrobial susceptibility testing (AST) panels, MIC strips, and disc diffusion assays targeting Pseudomonas aeruginosa. With a mode MIC of 1 mg/L against susceptible P. aeruginosa isolates—approximately eightfold lower than cefotaxime (mode MIC 16 mg/L) and moxalactam (mode MIC 8 mg/L)—ceftazidime defines the susceptible breakpoint for this clinically challenging pathogen . Its complete stability to the constitutively expressed Id β-lactamase of P. aeruginosa further validates its utility as a positive control and calibration standard in β-lactamase characterization studies [1].

Gram-Negative Selective Agent in Microbiological Culture Media

Ceftazidime anhydrous is incorporated as a selective agent in chromogenic and differential culture media (e.g., PALCAM Agar, Chromogenic Listeria Agar) for the isolation and identification of target organisms . The compound's broad-spectrum Gram-negative activity combined with its specific MIC profile—>98% of Enterobacteriaceae susceptible at ≤8 mg/L with modal MIC ≤0.12 mg/L—makes it an effective selective supplement where suppression of competing Gram-negative flora is required [1]. The anhydrous form offers formulation convenience for media preparation compared to the pentahydrate form containing variable water content.

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